molecular formula C11H17NO3 B14463405 3-(1-Methyl-6-oxopiperidin-2-yl)pentane-2,4-dione CAS No. 72407-29-5

3-(1-Methyl-6-oxopiperidin-2-yl)pentane-2,4-dione

Cat. No.: B14463405
CAS No.: 72407-29-5
M. Wt: 211.26 g/mol
InChI Key: KYDWULAKFUONKY-UHFFFAOYSA-N
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Description

3-(1-Methyl-6-oxopiperidin-2-yl)pentane-2,4-dione is an organic compound with a complex structure that includes a piperidine ring and a diketone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-Methyl-6-oxopiperidin-2-yl)pentane-2,4-dione typically involves the condensation of a piperidine derivative with a diketone. One common method is the base-catalyzed condensation of 1-methyl-6-oxopiperidine with pentane-2,4-dione. The reaction is usually carried out in the presence of a strong base such as sodium ethoxide, followed by acidification to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Solvent selection and purification steps are crucial to ensure the quality of the final compound.

Chemical Reactions Analysis

Types of Reactions: 3-(1-Methyl-6-oxopiperidin-2-yl)pentane-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The diketone moiety can be oxidized to form carboxylic acids.

    Reduction: Reduction of the diketone can yield corresponding alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonyl carbon atoms.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Reagents such as alkyl halides and nucleophiles like amines or thiols are used under basic or acidic conditions.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(1-Methyl-6-oxopiperidin-2-yl)pentane-2,4-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(1-Methyl-6-oxopiperidin-2-yl)pentane-2,4-dione involves its interaction with molecular targets such as enzymes and receptors. The diketone moiety can form stable complexes with metal ions, influencing various biochemical pathways. Additionally, the piperidine ring can interact with biological macromolecules, modulating their activity and function .

Comparison with Similar Compounds

    Pentane-2,4-dione: A simpler diketone with similar reactivity but lacking the piperidine ring.

    1-Methyl-6-oxopiperidine: Contains the piperidine ring but lacks the diketone moiety.

Uniqueness: 3-(1-Methyl-6-oxopiperidin-2-yl)pentane-2,4-dione is unique due to the combination of the piperidine ring and diketone moiety, which imparts distinct chemical and biological properties. This dual functionality allows it to participate in a wider range of reactions and interactions compared to its simpler analogs .

Properties

CAS No.

72407-29-5

Molecular Formula

C11H17NO3

Molecular Weight

211.26 g/mol

IUPAC Name

3-(1-methyl-6-oxopiperidin-2-yl)pentane-2,4-dione

InChI

InChI=1S/C11H17NO3/c1-7(13)11(8(2)14)9-5-4-6-10(15)12(9)3/h9,11H,4-6H2,1-3H3

InChI Key

KYDWULAKFUONKY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1CCCC(=O)N1C)C(=O)C

Origin of Product

United States

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